molecular formula C24H20N2O3 B6498332 N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953253-02-6

N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498332
CAS No.: 953253-02-6
M. Wt: 384.4 g/mol
InChI Key: GWCRTCVXCHRQJC-UHFFFAOYSA-N
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Description

N-{[1,1'-Biphenyl]-2-yl}-2-[5-(3-Methoxyphenyl)-1,2-Oxazol-3-yl]acetamide is a biphenyl acetamide derivative featuring a 1,2-oxazole ring substituted with a 3-methoxyphenyl group. Its molecular formula is C₂₄H₂₀N₂O₃, with a molecular weight of 384.43 g/mol.

Key structural elements:

  • Acetamide linker: Facilitates hydrogen bonding and solubility modulation.
  • 1,2-Oxazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, contributing to electronic effects and metabolic stability.
  • 3-Methoxyphenyl substituent: Enhances lipophilicity and may influence target binding.

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-28-20-11-7-10-18(14-20)23-15-19(26-29-23)16-24(27)25-22-13-6-5-12-21(22)17-8-3-2-4-9-17/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRTCVXCHRQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-{[1,1'-biphenyl]-2-yl}-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide with structurally related biphenyl acetamides, highlighting substituent impacts on properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound Oxazole + 3-methoxyphenyl C₂₄H₂₀N₂O₃ 384.43 Not reported Not reported -
N-(3'-Nitro-[1,1'-biphenyl]-2-yl)acetamide 3'-NO₂ on biphenyl C₁₄H₁₂N₂O₃ 256.26 122–124 Not reported
N-(5-Methoxy-[1,1'-biphenyl]-2-yl)acetamide 5-OCH₃ on biphenyl C₁₅H₁₅NO₂ 241.29 Not reported 49
N-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetamide 4'-Cl on biphenyl C₁₄H₁₂ClNO 245.71 Not reported 77
N-(4-Hydroxy-[1,1'-biphenyl]-3-yl)acetamide 4-OH on biphenyl C₁₄H₁₃NO₂ 227.26 Not reported Not reported
N-([1,1'-Biphenyl]-2-yl)-2-phenylacetamide Phenyl group on acetamide C₂₀H₁₇NO 287.36 Not reported Not reported
Key Observations:
  • Substituent Position and Polarity: Electron-withdrawing groups (e.g., NO₂ in ) increase melting points (122–124°C) compared to electron-donating groups (e.g., OCH₃ in ), which may reduce crystallinity.
  • Yield Variability : Halogen substituents (e.g., Cl in ) show higher yields (77%) than methoxy derivatives (49% in ), possibly due to steric or electronic effects during synthesis.

Comparison with Analogues :

  • N-(5-Methoxy-[1,1'-biphenyl]-2-yl)acetamide (): Synthesized via electrophilic substitution, yielding 49% after column chromatography.
  • N-(4'-Chloro-[1,1'-biphenyl]-2-yl)acetamide (): Achieved 77% yield using similar methods, suggesting halogenated amines are more reactive.
  • N-(3'-Nitro derivative) (): Requires nitration steps, which may introduce regioselectivity challenges.

Challenges for the Target Compound :

  • The 1,2-oxazole synthesis demands precise temperature and catalyst control to avoid side reactions.
  • The 3-methoxyphenyl group may sterically hinder cyclization, reducing yield compared to simpler derivatives.

Physicochemical and Spectroscopic Properties

  • Solubility : The 3-methoxyphenyl and oxazole groups likely enhance lipophilicity compared to hydroxyl or nitro derivatives (e.g., ), favoring membrane permeability but reducing aqueous solubility.
  • Spectroscopic Data :
    • ¹H NMR : Expected aromatic protons in the biphenyl (δ 7.2–7.5 ppm) and oxazole (δ 8.0–8.5 ppm) regions, with methoxy protons at δ ~3.8 ppm (similar to ).
    • FT-IR : Strong C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) consistent with acetamide derivatives ().

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